2-Nonanol

Descripción general

Descripción

2-Nonanol is a compound that can be synthesized through the metabolism of nonane, which is a component of jet-propulsion fuel 8 (JP-8). In human liver microsomes, nonane is metabolized to 2-nonanol and 2-nonanone, with cytochrome P450 (CYP) isoforms 1A2, 2B6, and 2E1 being responsible for the conversion to 2-nonanol .

Synthesis Analysis

The synthesis of 2-nonanol can occur through the esterification of nonanoic acid with 2-ethylhexanol, as investigated in a study where the reaction was promoted by either sulfuric acid or Amberlite IR120 as catalysts. The reaction kinetics and mass transfer phenomena were explored, providing valuable thermodynamic and kinetic parameters for industrial reactor design .

Molecular Structure Analysis

While the provided papers do not directly discuss the molecular structure of 2-nonanol, they do provide insights into related molecular structures and reactions. For example, the microwave spectrum of 2-aminoethanol reveals the structural effects of hydrogen bonding, which could be relevant when considering the hydrogen bonding potential of 2-nonanol's hydroxyl group .

Chemical Reactions Analysis

2-Nonanol can be further metabolized to 2-nonanone by alcohol dehydrogenase and CYPs 2B6 and 2E1. The presence of nonane and 2-nonanol can inhibit the metabolism of other substances, such as carbaryl, by affecting the activity of certain P450 isoforms .

Physical and Chemical Properties Analysis

Novel nonanol-based deep eutectic solvents (DESs) have been synthesized, which include 1-nonanol as a hydrogen bond donor. These DESs have been characterized by their physical properties, such as density, viscosity, and refractive index. Additionally, these DESs have been applied in liquid-liquid extraction and as indicators for amino acid detection, demonstrating the versatility of nonanol-based compounds .

Relevant Case Studies

One case study involves the use of nonanol-based DESs for the removal of dyes and heavy metals from aqueous solutions, showing 100% efficiency. This highlights the potential environmental applications of 2-nonanol derivatives . Another case study is the inhibition of human P450 isoforms by JP-8, which contains nonane as a component. This study provides insight into the interactions between 2-nonanol and other substances, which could be relevant in toxicological assessments .

Aplicaciones Científicas De Investigación

Metabolism and Inhibition Studies

2-Nonanol is a metabolite in the processing of nonane, a component of jet-propulsion fuel. It has been studied for its interactions with various human liver enzymes. Edwards, Rose, and Hodgson (2005) observed that 2-nonanol is metabolized to 2-nonanone by specific human liver microsomes and cytochrome P450 isoforms. They also found that nonane and 2-nonanol could inhibit the metabolism of certain substances, thereby influencing drug interactions and toxicity in the human body (Edwards, Rose, & Hodgson, 2005).

Applications in Food Packaging

Rojas et al. (2015) investigated the use of 2-nonanone, derived from 2-nonanol, in food packaging. They explored the supercritical impregnation of 2-nonanone into linear low-density polyethylene films, a technique used to create active polymer films for food packaging. This research highlights the potential of 2-nonanol derivatives in enhancing food preservation and safety (Rojas et al., 2015).

Binding Studies with Milk Proteins

Kühn et al. (2007) conducted studies on the interactions of 2-nonanone with milk proteins in aqueous solutions. Their research is crucial for understanding flavor compound interactions in food products, which can impact the taste and quality of dairy products (Kühn, Zhu, Considine, & Singh, 2007).

Synthesis of Novel Solvents

Omar and Sadeghi (2021) synthesized nonanol-based deep eutectic solvents, which were characterized for their physical properties and potential applications in liquid-liquid extraction and amino acid detection. This research demonstrates the versatility of 2-nonanol in creating novel solvents with various industrial applications (Omar & Sadeghi, 2021).

In Vivo Aroma Release in Food

Repoux et al. (2012) studied the effect of cheese characteristics on the in vivo aroma release of nonan-2-one, a derivative of 2-nonanol. This research provides insights into how food composition and processing can affect the sensory properties of food products (Repoux et al., 2012).

Safety And Hazards

2-Nonanol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is a combustible liquid and can cause skin and eye irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Propiedades

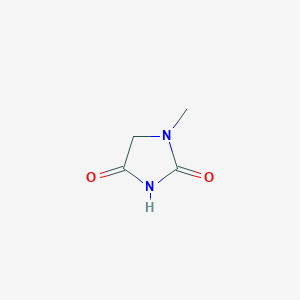

IUPAC Name |

nonan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-3-4-5-6-7-8-9(2)10/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGDNVOAEIVQRFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60862323 | |

| Record name | 2-Nonanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless liquid | |

| Record name | 2-Nonanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033916 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Nonanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/399/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

193.00 to 194.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Nonanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033916 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.259 mg/mL at 15 °C, insoluble in water; soluble in alcohol and oils | |

| Record name | 2-Nonanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033916 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Nonanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/399/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.823-0.847 (20°) | |

| Record name | 2-Nonanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/399/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Product Name |

2-Nonanol | |

CAS RN |

628-99-9 | |

| Record name | (±)-2-Nonanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nonanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-NONANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9481 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Nonanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Nonanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.060 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NONANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/292T5234DX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Nonanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033916 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-35.5 °C | |

| Record name | 2-Nonanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033916 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2-Nonanol?

A1: The molecular formula of 2-Nonanol is C9H20O, and its molecular weight is 144.25 g/mol.

Q2: What are the characteristic spectroscopic features of 2-Nonanol?

A2: 2-Nonanol exhibits distinct infrared and near-infrared absorption bands related to the OH stretching vibrations. These absorptions are particularly valuable for studying its hydration behavior in solutions. [, ]

Q3: How does 2-Nonanol behave in different solvent environments?

A3: Research indicates that hydrocarbon solvents like heptane behave as inert solvents for 2-Nonanol, preserving the intrinsic properties of its hydroxyl group. In contrast, polar solvents like 1-chlorooctane or carbon tetrachloride can significantly influence its behavior. []

Q4: How does the structure of 2-Nonanol influence its incorporation into lipid bilayers?

A4: Studies using DPPC LUVs (large unilamellar vesicles) demonstrate that the position of the hydroxyl group and the degree of branching in 2-Nonanol and its isomers influence their ability to incorporate into lipid bilayers. Centralized hydroxyl groups and branching tend to reduce incorporation. []

Q5: Can 2-Nonanol be catalytically converted to other valuable compounds?

A5: Yes, research has shown that Ru-based catalysts can effectively deoxygenate bio-based 3-hydroxydecanoic acid into various products, including 2-Nonanol. Further modifications to the catalytic system allow for the production of linear alkanes like nonane and decane, useful as diesel and jet fuels. []

Q6: How does the structure of 2-Nonanol affect its interaction with the C1 domains of Protein Kinase C alpha (PKCα)?

A6: Studies on PKCα activation show a distinct structure-activity relationship for n-alkanols. While 1-octanol activates PKCα, 1-heptanol does not, highlighting the importance of chain length. 2-Nonanol displays enantiomer-specific activation, indicating the presence of spatially distinct binding regions within the C1 domains. []

Q7: What analytical techniques are commonly employed to study 2-Nonanol?

A7: Gas chromatography coupled with mass spectrometry (GC-MS) is frequently used to identify and quantify 2-Nonanol in complex mixtures, such as those found in food, essential oils, and biological samples. Headspace solid-phase microextraction (HS-SPME) is often used in conjunction with GC-MS for volatile compound analysis. [, , , , , , , , , , , ]

Q8: How is the hydration behavior of 2-Nonanol investigated?

A8: Infrared and near-infrared spectroscopy are particularly useful for studying the hydration of 2-Nonanol in hydrophobic solutions. The difference spectra obtained by subtracting the spectra before and after hydration reveal changes in the OH stretching bands, providing insights into the hydration structure. []

Q9: Is 2-Nonanol involved in chemical communication among insects?

A9: Yes, 2-Nonanol has been identified in the exocrine secretions of the Nearctic caddisfly Rhyacophila fuscula. [] Additionally, a mixture of (S)-(+)-2-heptanol and (S)-(+)-2-nonanol (1:1) attracts worker bees of Partamona droryana, Nannotrigona testaceicornis, and Frieseomelitta silvestrii, suggesting its potential role as a recruitment pheromone. []

Q10: What role does 2-Nonanol play in the aroma profile of food?

A10: 2-Nonanol contributes to the characteristic flavor profiles of various foods. For instance, it is a significant component of blue cheese aroma, increasing during the initial stages of ripening. [, ] It has also been identified as a key aroma compound in Chinese sweet rice wine. [] In contrast, 2-Nonanol contributes to the undesirable "off" flavor that can develop in whey protein concentrate during storage. []

Q11: How does the presence of 2-Nonanol in oil-in-water emulsions impact aroma release?

A11: Research shows that the composition and structure of oil-in-water emulsions significantly influence the release of aroma compounds like 2-Nonanol. Factors such as lipid fraction, emulsifier fraction, and particle size distribution affect both the thermodynamic and kinetic components of aroma release. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.